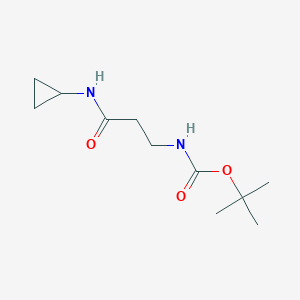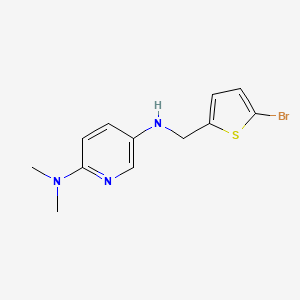
n5-((5-Bromothiophen-2-yl)methyl)-n2,n2-dimethylpyridine-2,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N5-((5-Bromothiophen-2-yl)methyl)-N2,N2-dimethylpyridine-2,5-diamine is a complex organic compound that features a bromothiophene moiety attached to a dimethylpyridine diamine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N5-((5-Bromothiophen-2-yl)methyl)-N2,N2-dimethylpyridine-2,5-diamine typically involves multi-step organic reactions. One common method includes the bromination of thiophene followed by a coupling reaction with a pyridine derivative. The reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
N5-((5-Bromothiophen-2-yl)methyl)-N2,N2-dimethylpyridine-2,5-diamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.
科学的研究の応用
N5-((5-Bromothiophen-2-yl)methyl)-N2,N2-dimethylpyridine-2,5-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of N5-((5-Bromothiophen-2-yl)methyl)-N2,N2-dimethylpyridine-2,5-diamine involves its interaction with specific molecular targets. The bromothiophene moiety can engage in π-π stacking interactions, while the pyridine diamine structure can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- N-[(5-Bromothiophen-2-yl)methyl]-N-methylamine
- N-[(5-Bromothiophen-2-yl)methyl]cyclopropanamine
- N-[(5-Bromothiophen-2-yl)methyl]cyclobutanecarboxamide
Uniqueness
N5-((5-Bromothiophen-2-yl)methyl)-N2,N2-dimethylpyridine-2,5-diamine is unique due to its combination of a bromothiophene moiety with a dimethylpyridine diamine structure. This unique combination imparts specific chemical and physical properties that make it suitable for various applications in research and industry.
特性
分子式 |
C12H14BrN3S |
|---|---|
分子量 |
312.23 g/mol |
IUPAC名 |
5-N-[(5-bromothiophen-2-yl)methyl]-2-N,2-N-dimethylpyridine-2,5-diamine |
InChI |
InChI=1S/C12H14BrN3S/c1-16(2)12-6-3-9(7-15-12)14-8-10-4-5-11(13)17-10/h3-7,14H,8H2,1-2H3 |
InChIキー |
OWNKMRVHYCJMAM-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC=C(C=C1)NCC2=CC=C(S2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


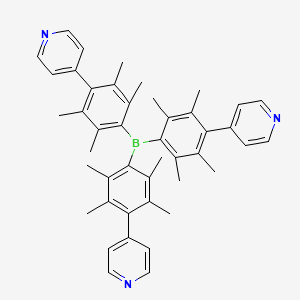
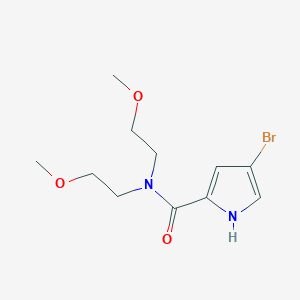
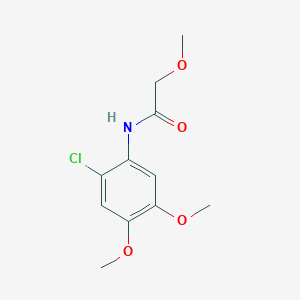
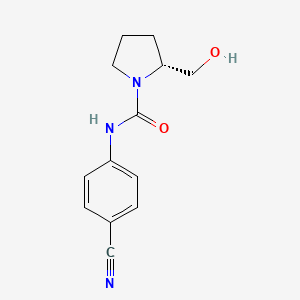
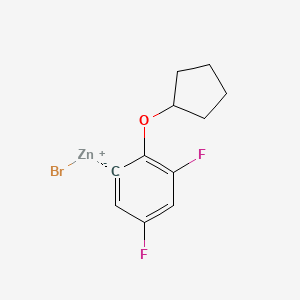
![2-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14893436.png)
![2-[(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893438.png)

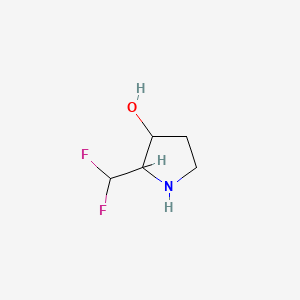
![2,2-Difluoro-2-(1,4-dioxaspiro[4.5]decan-8-yl)ethan-1-amine](/img/structure/B14893460.png)
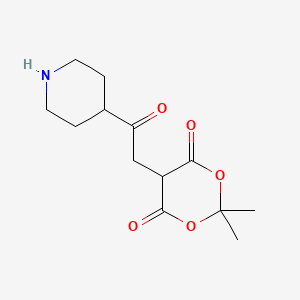
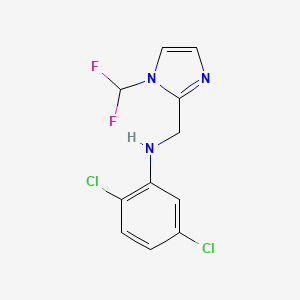
![4-[(3-Butenyloxy)methyl]phenylZinc bromide](/img/structure/B14893486.png)
